1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(cyclobutylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUOHZZWKWCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while substitution can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing imidazole rings, including 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid, exhibit diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially inhibiting the growth of various bacterial strains.
- Antiviral Activity : The compound has shown promise in antiviral assays, particularly against HIV-1 integrase, indicating its potential as a therapeutic agent in viral infections.
- Anti-inflammatory Effects : Like many imidazole derivatives, it may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have explored the applications of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid:
Study on Antimicrobial Activity
- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL and 64 µg/mL, respectively.
Antiviral Activity Evaluation
- Objective : To assess the compound's effectiveness against HIV-1.
- Findings : In vitro assays demonstrated moderate antiviral activity with an inhibition percentage of 33–45% at concentrations above 100 µM. Further studies are needed to elucidate the mechanism of action.
Anti-inflammatory Effects
- Objective : To investigate the anti-inflammatory potential of the compound.
- Findings : The compound showed promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. The cyclobutylmethyl group may enhance binding affinity or specificity through hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substitution Patterns
The imidazole-5-carboxylic acid scaffold is versatile, with substitutions at N-1 and C-2 positions significantly influencing biological activity. Below is a comparison of key structural analogues:
Antibacterial Activity
- 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid (): Exhibited potent activity against Gram-negative bacteria (e.g., E. coli), validated via UPLC/MS-guided fractionation and pure compound testing. The methylthio group at C-2 enhances membrane penetration .
- Bis-benzimidazole derivatives (): Demonstrated moderate antibacterial activity (45% yield, IR-confirmed structure), though less potent than fluorophenyl analogues.
Physicochemical Properties
Key Research Findings
- Antibacterial Potency : Fluorophenyl and methylthio substituents synergize for Gram-negative activity, outperforming benzimidazole-thioethers .
Biological Activity
1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its imidazole core, which is known for a wide range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutylmethyl substituent attached to the imidazole ring, which contributes to its unique chemical properties. The imidazole moiety is recognized for its role as a pharmacophore in numerous biologically active compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid. A comparative analysis with similar compounds indicates that modifications in the imidazole structure can enhance or diminish antiviral efficacy.
| Compound | IC50 (μM) | Selectivity Index (SI) | Target Virus |
|---|---|---|---|
| 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid | TBD | TBD | TBD |
| Ethyl 2-(4-nitrophenyl)-1-hydroxy-1H-imidazole-5-carboxylate | 0.35 | 102 | Cowpox |
| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 321.97 | 919 | Ectromelia |
Note: TBD indicates that specific data for the compound is yet to be determined.
The selectivity index (SI) is crucial as it indicates the balance between antiviral activity and cytotoxicity. Compounds with higher SI values are preferred for therapeutic use due to their lower toxicity profiles.
The mechanism by which imidazole derivatives exert their antiviral effects often involves interaction with viral proteins or host cell receptors. For example, the carboxylic acid moiety can form hydrogen bonds with critical amino acid residues in viral enzymes, potentially inhibiting their function. This was observed in related studies where imidazole derivatives effectively inhibited HIV integrase activity by binding to specific sites on the enzyme, suggesting a similar potential for 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid against other viral targets .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The structural features of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid may enable it to interact with microbial membranes or inhibit essential enzymes, leading to bactericidal or bacteriostatic effects.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A study on a series of imidazole derivatives demonstrated that modifications at the 5-position significantly influenced their antiviral potency against orthopoxviruses. Compounds exhibiting electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
- Case Study 2 : In another investigation, various imidazole analogues were tested for HIV-1 inhibition. While many showed moderate activity, specific structural configurations led to significant increases in efficacy, highlighting the importance of structural optimization .
Q & A
Q. What are the optimal synthetic routes for 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of imidazole carboxylic acid derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid are synthesized via alkylation of imidazole precursors followed by carboxylation . Key variables include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve cyclobutylmethyl group coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .
- Temperature control : Low temperatures (~0–5°C) minimize decomposition of sensitive intermediates .
Data Note : Yields for structurally similar compounds range from 45% to 72% under optimized conditions .
Q. How can purity and structural integrity be validated for this compound?
Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% required for pharmacological studies) .
- Spectroscopy :
Advanced Research Questions
Q. What theoretical frameworks guide the study of this compound’s reactivity and pharmacological potential?
Methodological Answer :
- Quantum mechanics : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as carboxyl group acidity (pKa ~3–4 for imidazole derivatives) .
- Molecular docking : Screen against targets like GABA receptors (due to structural similarity to etomidate analogs ), using AutoDock Vina to predict binding affinities .
Q. How to resolve contradictions in reported biological activity data for imidazole-carboxylic acid derivatives?
Methodological Answer :
- Meta-analysis : Compare IC50 values across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and stereochemistry (e.g., R vs. S enantiomers) .
- Dose-response validation : Replicate conflicting results under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .
Q. What experimental designs are suitable for probing the compound’s metabolic stability?
Methodological Answer :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates to assess inhibition of key isoforms (e.g., CYP3A4) .
Data Note : Imidazole derivatives often exhibit moderate-to-high metabolic clearance due to carboxyl group glucuronidation .
Q. How does the cyclobutylmethyl substituent influence crystallinity and solubility?
Methodological Answer :
- X-ray crystallography : Resolve crystal packing (e.g., P2/c space group observed in related compounds) to identify hydrogen-bonding networks (e.g., O–H···N interactions) .
- Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4) and correlate with LogP values (predicted ~1.5–2.0 for imidazole-carboxylic acids) .
Q. What strategies mitigate degradation during long-term storage?
Methodological Answer :
Q. How to address chirality-related challenges in synthesis and bioactivity?
Methodological Answer :
Q. What computational tools predict toxicity and off-target effects?
Methodological Answer :
Q. How to design a research proposal integrating synthesis, characterization, and bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
